molecular formula C26H27N3O3S2 B2378824 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide CAS No. 477569-56-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

Cat. No. B2378824
CAS RN: 477569-56-5
M. Wt: 493.64
InChI Key: QEQKRVLQLIWRIY-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of a wide variety of synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities .


Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . A similar compound, N’-(1,3-benzothiazol-2-yl)-arylamide, was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of benzothiazole consists of a benzene ring fused to a thiazole ring . The exact structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide” would depend on the specific arrangement of these components.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, N-(1,3-benzothiazol-2-yl)methanesulfonamide, has a molecular weight of 228.293 .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have shown antibacterial activity .

Future Directions

Benzothiazole derivatives are being extensively researched for their potential applications in various fields, including medicinal chemistry . The future directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide” would depend on the results of such research.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQKRVLQLIWRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

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